Suzuki Coupling Purity: 99.5% (GC) vs. 2-Fluoro-4-bromobiphenyl (87% Yield, 3% Terphenyl)
Using Pd(PPh₃)₄‑catalyzed Suzuki coupling of phenylboronic acid with 2‑fluoro‑4‑bromoiodobenzene, 4‑bromo‑2‑fluorobiphenyl was obtained with a GC purity exceeding 99.5% [1]. In contrast, the alternative synthetic route producing the regioisomer 2‑fluoro‑4‑bromobiphenyl under similar Suzuki conditions afforded only an 87% yield, with 8% unreacted starting material and 3% terphenyl byproduct contamination [2]. The 4‑bromo‑2‑fluoro regioisomer thus delivers >12 percentage points higher purity without the need for extensive terphenyl removal steps.
| Evidence Dimension | Product purity / byproduct profile in Suzuki coupling |
|---|---|
| Target Compound Data | Purity >99.5% (GC); minimal terphenyl formation |
| Comparator Or Baseline | 2-Fluoro-4-bromobiphenyl: 87% yield, 8% unreacted starting material, 3% terphenyl |
| Quantified Difference | Purity advantage >12.5 percentage points; >97% reduction in terphenyl content |
| Conditions | Pd(PPh₃)₄ catalyst, phenylboronic acid, Suzuki coupling conditions |
Why This Matters
Higher purity and lower terphenyl byproduct formation reduce purification costs and improve downstream reaction yields, directly impacting procurement decisions for industrial-scale synthesis of pharmaceuticals and liquid crystal materials.
- [1] Gao FQ, He HJ. Synthesis of 4-bromo-2-fluorobiphenyl by Suzuki coupling reaction with Pd(PPh₃)₄ catalysis. Fine Chemicals. 2012;29(11):1142-1144. View Source
- [2] Lang JF, Gurusamy N. U.S. Patent 5,254,776 – Synthesis of bromobiphenyls. 1993. View Source
